Cas no 504-97-2 ((2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide)
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide Chemical and Physical Properties
Names and Identifiers
-
- 2,6,8,10-Dodecatetraenamide,N-(2-methylpropyl)-, (2E,6Z,8E,10E)-
- (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
- N-Isobutyl-trans-2,cis-6,trans-8,trans-10-dodecatetraenamide
- Neoherculin
- Neoherculine
- Sanshool
- alpha-Sanshooel
- alpha-Sanshool
- CS-0022798
- CHEBI:80920
- 2E,6Z,8E,10E-Dodecatetraenoic acid N-(2-methylpropyl)amide
- Q2839529
- AKOS040744365
- 504-97-2
- Echinaceine
- C17091
- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (E,E,Z,E)-
- EN300-21953183
- UNII-YB7LBG97PX
- (E,E,Z,E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide
- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6Z,8E,10E)-
- HY-N2527
- YB7LBG97PX
- N-(2-Methylpropyl)-2E,6Z,8E,10E-dodecatetraenamide
- (2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide
- Echinacein
- SCHEMBL1030320
- DTXSID601319143
- (2E,6Z,8E,10Z)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
- N-Isobutyl-2,6,8,10-dodecatetraenamide
- CHEBI:173761
- a-Sanshool
- DA-67399
-
- MDL: MFCD22380929
- Inchi: 1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
- InChI Key: SBXYHCVXUCYYJT-UEOYEZOQSA-N
- SMILES: O=C(/C=C/CC/C=C\C=C\C=C\C)NCC(C)C
Computed Properties
- Exact Mass: 247.19375
- Monoisotopic Mass: 247.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 4.2
Experimental Properties
- Density: 0.904±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 70 ºC
- Boiling Point: 423.5°Cat760mmHg
- Flash Point: 259.3°C
- Refractive Index: 1.496
- Solubility: Almost insoluble (0.072 g/l) (25 º C),
- PSA: 29.1
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21953183-0.05g |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |
504-97-2 | 0.05g |
$101.0 | 2023-09-16 | ||
| A2B Chem LLC | AB52616-5g |
(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |
504-97-2 | 97% | 5g |
$242.00 | 2024-04-19 | |
| A2B Chem LLC | AB52616-10g |
(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |
504-97-2 | 97% | 10g |
$353.00 | 2024-04-19 |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide Suppliers
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Introduction to (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide (CAS No. 504-97-2)
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide (CAS No. 504-97-2) is a unique compound that has garnered significant attention in the fields of chemistry and biochemistry due to its potential applications in pharmaceutical and biotechnological research. This compound is characterized by its complex structure and specific functional groups, which contribute to its unique properties and biological activities.
The molecular formula of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide is C17H31NO2, and it has a molecular weight of approximately 273.43 g/mol. The compound features a long conjugated system with four double bonds in the specific (E,Z,E,E) configuration, which is crucial for its biological activity. The presence of the amide group and the substituted alkyl chain further enhances its reactivity and solubility properties.
In recent years, (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has also been investigated for its potential neuroprotective properties. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that it could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The mechanism of action of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and thus exert its anti-inflammatory effects.
In addition to its biological activities, the chemical synthesis of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has been optimized to improve yield and purity. Various synthetic routes have been developed using advanced organic chemistry techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis methods. These advancements have made it possible to produce this compound on a larger scale for further research and potential commercialization.
The safety profile of (2E,6Z,8E,10)N-(2methylpropyl)dodeca-2,6,8,10tetraenamide has also been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The potential applications of (2E, 6Z,
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The potential applications of (N-( * * * * * * * * * * * * * * * * * * * * * * *( methylpropyl) dodeca-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-* (* tetraenamide*) (CAS No. 504-97- extend beyond traditional pharmaceuticals.
The compound has also shown promise in the development of novel materials for drug delivery systems due to its unique chemical structure and solubility properties. For instance,*( N-( methylpropyl) dodeca-*-tetraenamide*) could be used as a functional component in liposomes or nanoparticles designed to deliver drugs directly to target tissues with enhanced efficiency and reduced side effects.
Moreover,*( N-( methylpropyl) dodeca-*-tetraenamide*) has been explored for its use in cosmetic formulations due to its emollient properties and ability to enhance skin hydration. Preclinical studies have indicated that it can improve skin barrier function and reduce transepidermal water loss when applied topically.
In conclusion,*( N-( methylpropyl) dodeca-*-tetraenamide*) (CAS No. 504-97- represents a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, materials science, and cosmetics. Ongoing research continues to uncover new insights into its mechanisms of action, safety profile, and therapeutic potential, making it an exciting area of focus for future developments.
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